molecular formula C27H20 B156197 Tetraphenylallene CAS No. 1674-18-6

Tetraphenylallene

Cat. No. B156197
CAS RN: 1674-18-6
M. Wt: 344.4 g/mol
InChI Key: IFDRDSWHWMTLKM-UHFFFAOYSA-N
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Description

Tetraphenylallene is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that consists of an allene backbone with phenyl groups attached to the central carbon atoms. This structure gives rise to unique physical and chemical characteristics that have been explored in different research contexts.

Synthesis Analysis

The synthesis of tetraphenylallene and its derivatives has been reported in several studies. For instance, the synthesis of structurally defined, sulfo-phenylated oligo- and polyphenylenes incorporating a novel tetra-sulfonic acid bistetracyclone monomer has been demonstrated, which could be related to the synthesis of tetraphenylallene structures . Additionally, the synthesis of tetrakis(2-hydroxyphenyl)ethene derivatives, which share a similar core to tetraphenylallene, has been developed for use in coordination chemistry and catalysis .

Molecular Structure Analysis

The molecular structure of tetraphenylallene derivatives has been a subject of interest due to their potential applications in various fields. The planarity of the tetraphenylethylene core, which is similar to that of tetraphenylallene, has been exploited to impart rigidity to ligand systems for polymetallic coordination chemistry .

Chemical Reactions Analysis

Tetraphenylallene undergoes various chemical reactions, including oxidation and photooxygenation. The oxidation of tetraphenylallene with m-chloroperbenzoic acid leads to the formation of hydroxyindanone and other oxidative transformation products . Electron-transfer photooxygenation of tetraphenylallene has also been studied, resulting in the formation of products such as 1,3-dihydroperoxy-1,1,3,3-tetraphenyl-2-propanone and its decomposition under chemiluminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraphenylallene derivatives have been explored in various studies. For example, the photophysical properties and application as chemical probes of Z/E isomers of tetraphenylethene derivatives have been investigated, which are relevant to understanding the properties of tetraphenylallene . The thermodynamic and transport properties of tetraphenylallene–pyrene mixtures have been studied, revealing insights into molecular interlocking in their melts .

Relevant Case Studies

Case studies involving tetraphenylallene derivatives have shown their versatility in coordination structures and redox properties, as seen in the synthesis of transition metal coordination polymers containing a tetrathiafulvalene moiety . Additionally, the reduction of tetraphenylallene in aprotic solvents has been studied using electrochemical methods, providing insights into the behavior of its radical anions and carbanions .

Scientific Research Applications

Synthesis and Properties

  • Tetraphenylallene has been studied as a member of a new class of hydrocarbon providing rigid, non-polar molecules. These compounds, including tetraphenylallene, have been explored for their thermal properties and molecular interlocking in liquid states. The chemical stability of the melts of these compounds has been adequately determined to allow accurate assessment of properties like molar volume and viscosity as functions of temperature (Ubbelohde & Burgess, 1970).

Electrochemical Behavior

  • Research on the electrochemical reduction of tetraphenylallene in aprotic solvents has shown that the radical anions of this compound undergo rapid protonation. This behavior is distinct from planar aromatic hydrocarbons. Further reduction leads to the formation of a tetraphenylallyl carbanion, a process understood through molecular orbital theory (Dietz, Peover & Wilson, 1968).

Oxidation Processes

  • The oxidation of tetraphenylallene has been studied using m-chloroperbenzoic acid, revealing the formation of various compounds including hydroxyindanone. This oxidation process under different conditions leads to a range of products, showcasing the compound's reactivity and potential utility in chemical synthesis (Oku, Shimada & Mashio, 1973).

Photochemical Applications

  • Tetraphenylallene has been involved in studies on electron-transfer photooxygenation, leading to products like benzophenone. This research highlights the compound's potential in photochemical reactions and its utility in understanding chemiluminescence and photochemical transformations (Gollnick & Schnatterer, 1985).

Organometallic Interactions

  • Studies on the interaction of tetraphenylallene with organometallic π-complexes have demonstrated the formation of specific complexes, offering insights into the compound's reactivity with metal carbonyls. This research is valuable for understanding the interactions within cumulene systems and their potential applications in organometallic chemistry (Nakamura, Kim & Hagihara, 1965).

Material Science and Supramolecular Chemistry

  • Tetraphenylallene derivatives, such as tetraphenylenes, are significant for their potential applications in fields like materials science, supramolecular chemistry, and asymmetric catalysis. The development of facile and efficient synthesis methods for tetraphenylenes from tetraphenylallene precursors enhances research and application prospects in these areas (Jiang et al., 2016).

Future Directions

The extraordinary geometric characteristics and promising chiral properties of tetraphenylene have renewed the interest of synthetic chemists to explore new synthetic strategies and to obtain multi-substituted tetraphenylenes .

properties

IUPAC Name

1,3,3-triphenylpropa-1,2-dienylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H20/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDRDSWHWMTLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061870
Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraphenylallene

CAS RN

1674-18-6
Record name 1,1′,1′′,1′′′-(1,2-Propadiene-1,3-diylidene)tetrakis[benzene]
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name Tetraphenylallene
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name Benzene, 1,1',1'',1'''-(1,2-propadiene-1,3-diylidene)tetrakis-
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Record name 1,1',1'',1'''-(propa-1,2-diene-1,3-diylidene)tetrakisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
A Rajca, LM Tolbert - Journal of the American Chemical Society, 1987 - ACS Publications
Abstract: Treatment of 1, 1, 3, 3-tetraphenylallene with lithium … groups, eg, tetraphenylallene, distorts to accommodate … Thus we have reportedthat the D2í¡ tetraphenylallene lowers …
Number of citations: 17 pubs.acs.org
K Gollnick, A Schnatterer - Tetrahedron letters, 1985 - Elsevier
DCA-sensitized electron-transfer photooxygenation of tetraphenylallene ( 1 ) in acetonitrile yields benzophenone ( 3 ) and polymeric material. In acetone, the yield of 3 is better than …
Number of citations: 16 www.sciencedirect.com
KA Schnapp, RM Wilson, DM Ho… - Journal of the …, 1990 - ACS Publications
To probe the possible formation of the bicyclo [3.2. 1] octene in the Lewis acid mediated reaction, rert-butyldimethylsilyl ether 10 was treated with TiCl4 (1.8 equiv,-78 to 25 C, 1 h, …
Number of citations: 18 pubs.acs.org
AR Ubbelohde, JA Burgess - Journal of the Chemical Society B …, 1970 - pubs.rsc.org
Excess volumes and viscosity–temperature parameters have been determined for binary mixtures of tetraphenylallene with pyrene. Addition of pyrene leads to a steep rise in excess …
Number of citations: 2 pubs.rsc.org
A Nakamura, PJ Kim, N Hagihara - Bulletin of the Chemical Society of …, 1964 - journal.csj.jp
Carbon monoxide(2.6 mol. equiv.) was evolved on the pyrolysis of I under nitrogen. The pyrolysis gave tetraphenylallene and 1, 1-diphenyl-3-phenylindene. 2) The infrared spectrum of …
Number of citations: 11 www.journal.csj.jp
A Oku, K Shimada, F Mashio - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… synthesis of tetraphenylallene dioxide by the cromic-acid oxidation of tetraphenylallene, but it … In the present study, we wish to report the peracid oxidation of tetraphenylallene (1), where …
Number of citations: 6 www.journal.csj.jp
R Dietz, ME Peover, R Wilson - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
Electrochemical methods have been used to show that the radical anions of tetraphenylallene and tetraphenylpropene undergo rapid protonation under conditions in which the radical …
Number of citations: 5 pubs.rsc.org
P Dowd - Chemical Communications (London), 1965 - pubs.rsc.org
IT has been reported1 that treatment of tetraphenylallene with sodium yielded a red, crystalline disodium salt, formulated as the diradical (I). The alternative dianion (11) was rejected on …
Number of citations: 2 pubs.rsc.org
H Gilman, RA Tomasi - The Journal of Organic Chemistry, 1962 - ACS Publications
… From a reaction involving benzophenone, tetraphenylallene was isolated, indicative of the presence of a diphenylvinylide. Tetraphenylallene was also obtained from the reaction of …
Number of citations: 98 pubs.acs.org
A BABA, S KITANO, Y OHSHIRO, T AGAWA - 1975 - pascal-francis.inist.fr
Keyword (fr) PROPADIENE DERIVE OXETANNONE-2 DERIVE DIOXANNE-1, 3ONE-4 DERIVE PREPARATION LACTONE HETEROCYCLE OXYGENE COMPOSE MONOCYCLIQUE …
Number of citations: 3 pascal-francis.inist.fr

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